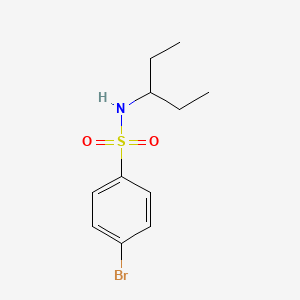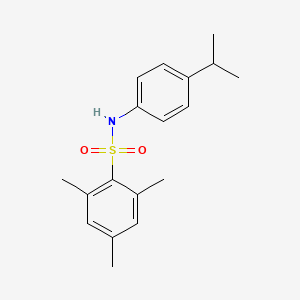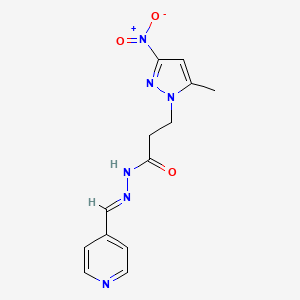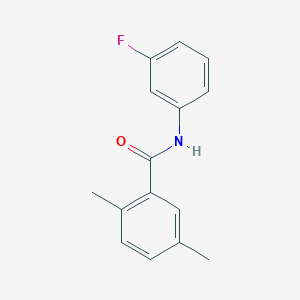![molecular formula C20H16O3 B5845659 2-[3-(4-ethylphenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5845659.png)
2-[3-(4-ethylphenyl)acryloyl]-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-ethylphenyl)acryloyl]-1H-indene-1,3(2H)-dione, also known as EAI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, materials science, and electronics.
Mechanism of Action
The mechanism of action of 2-[3-(4-ethylphenyl)acryloyl]-1H-indene-1,3(2H)-dione in cancer cells involves the inhibition of the activity of certain enzymes such as Bruton’s tyrosine kinase (BTK) and Janus kinase 3 (JAK3) that are involved in cancer cell growth. In materials science, the unique properties of 2-[3-(4-ethylphenyl)acryloyl]-1H-indene-1,3(2H)-dione such as fluorescence and conductivity are due to its electronic structure, which is influenced by the presence of the ethylphenyl and acryloyl groups.
Biochemical and Physiological Effects:
2-[3-(4-ethylphenyl)acryloyl]-1H-indene-1,3(2H)-dione has been found to have anti-cancer properties by inhibiting the activity of certain enzymes that are involved in cancer cell growth. In addition, 2-[3-(4-ethylphenyl)acryloyl]-1H-indene-1,3(2H)-dione has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases such as Alzheimer’s disease and Parkinson’s disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[3-(4-ethylphenyl)acryloyl]-1H-indene-1,3(2H)-dione in lab experiments is its unique properties such as fluorescence and conductivity, which make it a useful building block for the synthesis of new materials. However, one of the limitations of using 2-[3-(4-ethylphenyl)acryloyl]-1H-indene-1,3(2H)-dione in lab experiments is its low solubility in water, which may make it difficult to work with in certain applications.
Future Directions
There are several future directions for the study of 2-[3-(4-ethylphenyl)acryloyl]-1H-indene-1,3(2H)-dione. One direction is the development of new materials based on 2-[3-(4-ethylphenyl)acryloyl]-1H-indene-1,3(2H)-dione that have unique properties such as fluorescence and conductivity. Another direction is the study of the anti-cancer properties of 2-[3-(4-ethylphenyl)acryloyl]-1H-indene-1,3(2H)-dione in different types of cancer cells. Additionally, the study of the antioxidant properties of 2-[3-(4-ethylphenyl)acryloyl]-1H-indene-1,3(2H)-dione in preventing oxidative stress-related diseases such as Alzheimer’s disease and Parkinson’s disease is an important area for future research. Finally, the development of new synthesis methods for 2-[3-(4-ethylphenyl)acryloyl]-1H-indene-1,3(2H)-dione that are more efficient and environmentally friendly is another area for future research.
Synthesis Methods
2-[3-(4-ethylphenyl)acryloyl]-1H-indene-1,3(2H)-dione can be synthesized using different methods, including the Knoevenagel condensation reaction and the Michael addition reaction. The Knoevenagel condensation reaction involves the reaction of 2-indanone with 4-ethylphenylacetic acid in the presence of a base such as piperidine. The Michael addition reaction involves the reaction of 2-indanone with ethyl acrylate in the presence of a base such as potassium carbonate.
Scientific Research Applications
2-[3-(4-ethylphenyl)acryloyl]-1H-indene-1,3(2H)-dione has been studied for its potential applications in various fields such as medicine, materials science, and electronics. In medicine, 2-[3-(4-ethylphenyl)acryloyl]-1H-indene-1,3(2H)-dione has been found to have anti-cancer properties by inhibiting the activity of certain enzymes that are involved in cancer cell growth. In materials science, 2-[3-(4-ethylphenyl)acryloyl]-1H-indene-1,3(2H)-dione has been used as a building block for the synthesis of new materials with unique properties such as fluorescence and conductivity. In electronics, 2-[3-(4-ethylphenyl)acryloyl]-1H-indene-1,3(2H)-dione has been studied for its potential use in organic electronic devices such as OLEDs and solar cells.
properties
IUPAC Name |
2-[(E)-3-(4-ethylphenyl)prop-2-enoyl]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c1-2-13-7-9-14(10-8-13)11-12-17(21)18-19(22)15-5-3-4-6-16(15)20(18)23/h3-12,18H,2H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJMMLNYLVFNFX-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,5-dimethoxyphenyl)-2-[(4-fluorobenzoyl)amino]acrylic acid](/img/structure/B5845590.png)

![1-{4-[(4-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B5845596.png)



![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B5845617.png)
![2-{[ethyl(4-methylphenyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5845629.png)
![3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5845637.png)
![N-allyl-N'-(4-fluorophenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5845639.png)
![3-chloro-4-methyl-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5845652.png)

![3-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5845671.png)
![N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5845678.png)